Cortistatin14

Descripción general

Descripción

Cortistatin-14 is a cyclic neuropeptide that shares structural similarities with somatostatin. It can bind to all five cloned somatostatin receptors and the ghrelin receptor, exerting various biological activities. Cortistatin-14 coexists with gamma-aminobutyric acid within the cortex and hippocampus, playing a role in modulating neuronal activity and potentially influencing mood and cognitive functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cortistatin-14 is synthesized using a standard Fmoc-based solid-phase synthetic method. The crude peptides obtained are purified to homogeneity using preparative high-performance liquid chromatography. The purity of the peptides is confirmed by analytical high-performance liquid chromatography, and the structure is assigned using electrospray ionization time-of-flight mass spectrometry .

Industrial Production Methods: While specific industrial production methods for Cortistatin-14 are not extensively documented, the synthesis typically involves solid-phase peptide synthesis techniques, which are scalable for industrial applications. These methods ensure high purity and yield, making them suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Cortistatin-14 primarily undergoes binding interactions with receptors rather than traditional chemical reactions like oxidation or reduction. Its biological activity is mediated through its interaction with somatostatin receptors and the ghrelin receptor .

Common Reagents and Conditions: The synthesis of Cortistatin-14 involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and cleavage reagents like trifluoroacetic acid. The conditions typically involve solid-phase synthesis protocols with specific deprotection and coupling cycles .

Major Products Formed: The primary product of the synthesis is Cortistatin-14 itself, with high purity confirmed through analytical techniques. No significant by-products are typically reported due to the specificity of the solid-phase synthesis method .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Cortistatin-14 has been extensively studied for its neuroprotective properties, particularly in models of sepsis-associated encephalopathy. Research indicates that cortistatin-14 administration can mitigate cognitive impairment and reduce anxiety-related behaviors in septic mice. The underlying mechanisms include:

- Improvement in Cognitive Function : Studies utilizing the cecal ligation and puncture method to induce sepsis in mice showed that cortistatin-14 significantly enhanced cognitive performance as measured by the Novel Object Recognition Test (NORT) .

- Reduction of Inflammatory Cytokines : Cortistatin-14 treatment resulted in decreased levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-alpha in both serum and brain tissues .

- Preservation of Blood-Brain Barrier Integrity : The peptide helped maintain blood-brain barrier integrity during inflammatory conditions, which is critical for preventing further neuronal damage .

Key Findings from Neuroprotective Studies

| Study Focus | Key Results |

|---|---|

| Sepsis Model | Improved cognitive function and survival rates; reduced microglial activation |

| Inflammatory Response | Decreased pro-inflammatory cytokines; enhanced blood-brain barrier function |

Neuropharmacological Applications

Cortistatin-14 has shown promise in neuropharmacology, particularly concerning mood disorders. Notable findings include:

- Antidepressant-Like Effects : Intranasal administration of cortistatin-14 has been associated with reduced depressive-like behavior in rodent models. This effect is believed to involve modulation of the gamma-aminobutyric acid (GABA) receptor system and interactions with ghrelin receptors .

- Mechanisms of Action : Cortistatin-14 binds to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor, influencing various physiological responses. Its ability to modulate GABAergic activity contributes to its antidepressant effects .

Anti-inflammatory Properties

The anti-inflammatory potential of cortistatin-14 has been explored in various preclinical models:

- Murine Models of Endotoxemia : Cortistatin-14 demonstrated significant anti-inflammatory effects, enhancing survival rates and reducing clinical manifestations associated with severe inflammatory responses .

- Mechanisms : The peptide's ability to suppress the production of inflammatory cytokines positions it as a potential therapeutic agent for conditions characterized by excessive inflammation .

Case Studies

Several studies illustrate the therapeutic applications of cortistatin-14:

-

Sepsis Model :

- Objective : Evaluate cognitive impairment and inflammation.

- Results : Administration led to improved survival rates, cognitive performance, and reduced microglial activation.

-

Endotoxemia Study :

- Objective : Investigate anti-inflammatory effects.

- Results : Cortistatin-14 administration resulted in improved survival rates and decreased inflammatory markers.

Mecanismo De Acción

Cortistatin-14 exerts its effects by binding to somatostatin receptors and the ghrelin receptor. It modulates neuronal activity by interacting with gamma-aminobutyric acid receptors, leading to various physiological effects such as reduced locomotor activity, enhanced slow-wave sleep, and potential antidepressant effects . The peptide’s mechanism involves inhibiting growth hormone and insulin secretion, similar to somatostatin, and modulating immune responses .

Comparación Con Compuestos Similares

Somatostatin-28: Another variant of somatostatin with similar receptor binding properties and physiological effects.

Growth Hormone-Releasing Hormone: Interacts with similar receptors and influences growth hormone secretion.

Uniqueness of Cortistatin-14: Cortistatin-14 is unique in its ability to bind both somatostatin receptors and the ghrelin receptor, which somatostatin does not. This dual receptor interaction allows Cortistatin-14 to exert a broader range of biological activities, including its potential antidepressant and neuroprotective effects .

Actividad Biológica

Cortistatin-14 (CST-14) is a cyclic neuropeptide that shares structural similarities with somatostatin-14 and is primarily expressed in the cortex and hippocampus. This peptide has garnered attention for its diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and modulation of sleep and anxiety. This article explores the biological activity of CST-14, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

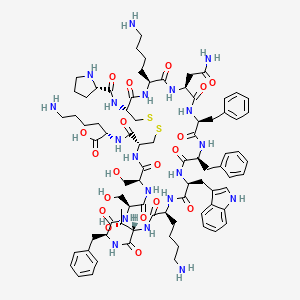

Structural Characteristics

CST-14 is composed of 14 amino acids and exhibits a cyclic structure. It binds to all five somatostatin receptor subtypes (sst1-sst5) and also interacts with the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2) . The binding affinities to these receptors are critical for its pharmacological effects, which include modulation of neuronal activity and hormonal regulation.

| Receptor Type | Binding Affinity (IC50) |

|---|---|

| sst1 | 5 nM |

| sst2 | 0.09 nM |

| sst3 | 0.3 nM |

| sst4 | 0.2 nM |

| sst5 | 0.3 nM |

| GHS-R1a | EC50 = 25 nM |

Neuroprotective Effects

Recent studies have demonstrated that CST-14 exerts significant neuroprotective effects, particularly in models of sepsis-associated encephalopathy (SAE). In a study utilizing a cecal ligation and puncture (CLP) model in mice, CST-14 administration improved cognitive function and reduced anxiety-related behaviors . Behavioral tests such as the Novel Object Recognition Test (NORT) and Elevated Plus Maze Test (EPMT) indicated enhanced cognitive performance in treated mice compared to controls.

Key Findings from SAE Studies:

- Cognitive Improvement : CST-14 treatment significantly improved performance in cognitive tests.

- Inflammatory Response : The peptide reduced levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ in serum and brain tissues.

- Blood-Brain Barrier Integrity : CST-14 helped maintain blood-brain barrier integrity during sepsis .

Anti-inflammatory Properties

CST-14 has been identified as a potent anti-inflammatory agent. In experimental models of septic shock, it has been shown to decrease systemic levels of inflammatory mediators, thereby mitigating the clinical manifestations associated with sepsis . The peptide's immunomodulatory effects are attributed to its ability to inhibit the activation of microglia and reduce inflammatory cytokine production.

- Reduction of Cytokine Production : CST-14 significantly lowers levels of various inflammatory cytokines.

- Microglial Activation : It inhibits microglial activation, which is crucial in neuroinflammatory responses .

Modulation of Sleep and Anxiety

CST-14 has been linked to sleep modulation and anxiety reduction. Studies indicate that it induces slow-wave sleep and reduces locomotor activity, suggesting its potential role as a sleep-promoting agent . Furthermore, its anxiolytic effects have been substantiated through behavioral assays demonstrating decreased anxiety-like behavior in animal models following CST-14 treatment.

Clinical Implications

The biological activities of CST-14 suggest potential therapeutic applications in various neurological disorders characterized by inflammation, cognitive impairment, or sleep disturbances. Its ability to modulate neuroinflammation positions it as a candidate for treating conditions such as Alzheimer’s disease, traumatic brain injury, and other neurodegenerative disorders.

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPLNQJNRBRNY-WYYADCIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H113N19O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583202 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1721.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186901-48-4 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.